molecular formula C10H7ClFNO2 B2867530 1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione CAS No. 1503808-05-6

1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione

Cat. No. B2867530
CAS RN: 1503808-05-6
M. Wt: 227.62
InChI Key: HMBYHRLXCARQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . This specific compound has a chlorine atom and a fluorine atom attached to the phenyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized using different strategies . These include constructing the ring from different cyclic or acyclic precursors, or functionalizing preformed pyrrolidine rings . The spatial orientation of substituents and different stereoisomers can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring attached to a phenyl ring, which has chlorine and fluorine substituents . The InChI code for this compound is 1S/C10H7ClFNO2/c11-8-3-6 (12)1-2-9 (8)13-5-7 (14)4-10 (13)15/h1-5,14-15H .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 227.62 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

One study highlighted the use of pyrrolidine-2,4-dione derivatives as effective corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate significant inhibition efficiency, which increases with concentration, suggesting their potential in protecting metal surfaces against corrosion in industrial settings (Zarrouk et al., 2015).

Luminescent Materials

Another application involves the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which exhibit strong fluorescence and high quantum yields. These polymers have potential applications in optoelectronics and as luminescent materials for various technologies (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

Research into π-conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units has opened new avenues for the development of materials with applications in electronics. These polymers, characterized by their solubility, processability, and strong photoluminescence, are suitable for electronic applications due to their optical properties (Beyerlein & Tieke, 2000).

Organic Fluorophores for Sensing

In the field of chemical sensing, heteroatom-containing organic fluorophores based on pyrrolidine derivatives have been designed for pH sensing. These materials exhibit reversible fluorescence changes in response to pH variations, making them useful for developing fluorescent sensors (Yang et al., 2013).

Antiviral Agents

Furthermore, modifications of pyrrolidine-2,4-dione scaffolds have led to the development of compounds with antiviral activities against HIV-1. This showcases the pharmaceutical applications of these derivatives in designing new therapeutic agents (Liu et al., 2016).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The pyrrolidine scaffold, which is part of “1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione”, is widely used in drug discovery . Future research could explore the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure-activity relationship of these compounds could also be investigated .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-8-3-6(12)1-2-9(8)13-5-7(14)4-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBYHRLXCARQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.